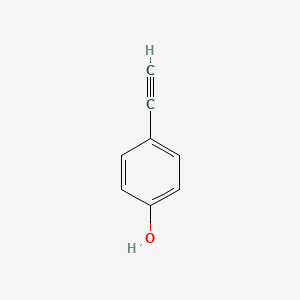

Phenol, 4-ethynyl-

説明

Polymer and Resin Synthesis Utilizing 4-Ethynylphenol (B7805692)

The presence of the ethynyl (B1212043) group allows for various polymerization reactions, making 4-ethynylphenol a versatile monomer in polymer chemistry. vulcanchem.com

The incorporation of ethynylphenyl groups into polymer structures is a key strategy for developing materials with enhanced thermal stability and processing characteristics. vulcanchem.comresearchgate.net These groups can undergo thermal curing at elevated temperatures, leading to cross-linked networks with high char yields, which is advantageous for applications requiring fire resistance. researchgate.net One method to achieve this is by reacting phenols with aldehydes, such as formaldehyde (B43269), to create phenolic resins, a process that can be adapted to include ethynyl-functionalized phenols. researchgate.netwikipedia.org

The polymerization of 4-ethynylphenol can be challenging due to the acidic proton of the hydroxyl group. However, this can be circumvented by using a protected form of the monomer, such as 4-ethynylanisole (B14333), which has a methoxy (B1213986) group instead of a hydroxyl group. After polymerization, the methoxy group can be cleaved to yield poly(4-ethynylphenol). rsc.org This resulting polymer, cyclic poly(4-ethynylphenol) (cPEP-OH), demonstrates pH-responsive behavior, being soluble at a pH greater than 11 and insoluble at or below pH 11. rsc.org

Different polymerization reactions involving the ethynyl group include:

Trimerization reactions vulcanchem.com

Glaser coupling reactions vulcanchem.com

Strauss coupling reactions vulcanchem.com

Diels-Alder reactions vulcanchem.com

Addition polymerization vulcanchem.com

Phenolic resins, including novolacs, are synthetic polymers created by the reaction of phenol (B47542) or a substituted phenol with an aldehyde. wikipedia.org These resins are known for their heat resistance and mechanical strength. byjus.com The introduction of ethynyl groups into novolac resins results in addition-cure phenolics, which offer improved processability and thermal stability compared to conventional phenolic resins. researchgate.netresearchgate.net For instance, phenyl ethynyl functional addition curable phenolic resins have been synthesized by reacting a mixture of phenol and 3-(phenylethynyl) phenol with formaldehyde. These resins cure at temperatures around 250–275°C. researchgate.net The resulting materials exhibit enhanced thermal stability and higher anaerobic char residue with increasing ethynyl content. researchgate.net

Recent research has explored the effects of high pressure on the polymerization of phenol. sharps.ac.cnnih.gov When subjected to pressures above 20 GPa, phenol polymerizes into what are known as degree-4 carbon nanothreads. sharps.ac.cnnih.gov These one-dimensional nanomaterials possess a unique structure with both hydroxyl and carbonyl groups. sharps.ac.cn The formation of these nanothreads is influenced by the pendant hydroxyl group, which can hinder further polymerization. sharps.ac.cnnih.gov This research provides insights into controlling the structure and reactivity of materials under extreme conditions. sharps.ac.cn

Development of Advanced Materials

The distinct electronic and structural characteristics of 4-ethynylphenol and its derivatives make them suitable for use in cutting-edge technologies like organic photovoltaics and liquid crystal displays.

Derivatives of 4-ethynylphenol are being investigated as potential materials for organic photovoltaics (OPVs) due to their ability to absorb light and transport electrical charge. smolecule.com The extended π-conjugated systems that can be built using 4-ethynylphenol as a building block are crucial for the performance of these devices. The modular nature of organic synthesis allows for the fine-tuning of the electronic properties of these materials to optimize their function in solar cells. ambeed.com

The rigid, rod-like structure of molecules containing the ethynylphenyl group makes them excellent candidates for the formation of liquid crystalline phases. rsc.orgresearchgate.net Liquid crystals are essential components in display technologies and other optoelectronic devices. rsc.orgrsc.org By incorporating 4-ethynylphenol derivatives into polymer backbones, it is possible to create liquid crystalline polymers with specific optical and electronic properties. researchgate.net These materials can self-organize into ordered structures, which is a desirable characteristic for applications in electronic and photonic devices. rsc.orgresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 4-Ethynylphenol (B7805692) and its Derivatives

Direct methods for synthesizing the 4-ethynylphenol framework often involve the formation of a carbon-carbon bond between the phenolic ring and an ethynyl (B1212043) group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and versatile methods for C-C bond formation. sci-hub.semdpi.com

The Sonogashira cross-coupling reaction is the most prominent method for synthesizing aryl alkynes. mdpi.com This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.comclockss.org

For the synthesis of 4-ethynylphenol, a common approach is the reaction of a 4-halogenated phenol (B47542), such as 4-iodophenol (B32979) or 4-bromophenol (B116583), with a protected or terminal acetylene (B1199291). ontosight.airesearchgate.net The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org The use of a silyl-protected alkyne, like trimethylsilylacetylene (B32187) (TMSA), is frequent. The silyl (B83357) group is subsequently removed under basic or fluoride-mediated conditions to yield the terminal alkyne. scielo.br

A significant challenge in the direct coupling of halogenated phenols is the potential for side reactions involving the acidic phenolic proton. To circumvent this, the hydroxyl group is often protected prior to the coupling reaction. researchgate.net For instance, p-iodophenol can be protected with a tetrahydropyranyl (THP) group. The protected compound then undergoes Sonogashira coupling, followed by deprotection to yield 4-ethynylphenol. researchgate.net However, direct coupling of unprotected phenols is also possible under specific conditions.

Research has explored various catalytic systems and conditions to optimize the reaction. For example, the coupling of m-iodophenol with 2-methylbut-3-yn-2-ol has been successfully achieved using a PdCl2–CuI–PPh3 catalyst system in triethylamine. researchgate.net In contrast, p-iodophenol failed to couple under the same conditions, highlighting the influence of substituent positions, unless the hydroxyl group was protected. researchgate.net Microwave-assisted, solvent-free Sonogashira coupling on potassium fluoride-doped alumina (B75360) has also been developed as an efficient method. researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene | 2-Methylbut-3-yn-2-ol | PdCl2, PPh3, CuI | Triethylamine, 85 °C | 1-[(tetrahydro-2H-pyran-2-yl)oxy]-4-[2-hydroxy-2-methyl-4-but-3-ynyl]benzene | 65.3% | researchgate.net |

| 4-Alkyloxy-1-iodobenzenes | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | Triethylamine, Toluene (B28343)/Water, rt, 24h | 2-(4-(Alkyloxy)phenyl)ethynyl-trimethylsilane | 74-96% | scielo.br |

| o-Iodophenol | Terminal Alkynes | Palladium Powder, CuI, PPh3 | KF-Alumina, Microwave | 2-Substituted-benzo[b]furans (via cyclization) | Excellent | researchgate.net |

| 3-Iodophenol | 2-Methylbut-3-yn-2-ol | PdCl2, CuI, PPh3 | Triethylamine | 3-(3-hydroxy-3-methylbut-1-ynyl)phenol | Not specified | researchgate.net |

Beyond the standard Sonogashira protocol, other palladium-catalyzed reactions are employed to synthesize phenol derivatives. Aryl or vinyl triflates (trifluoromethanesulfonates), which can be synthesized from phenols and ketones, serve as effective substitutes for aryl halides in palladium-catalyzed cross-coupling reactions. sci-hub.se The reaction of o-ethynylphenols with unsaturated triflates or halides, catalyzed by palladium complexes, provides a route to various substituted benzo[b]furans. acs.org This annulation process is promoted by σ-vinyl- and σ-arylpalladium complexes generated in situ. acs.org

Another related method is the palladium-catalyzed cyclocarbonylation of o-ethynylphenols with vinyl triflates under a carbon monoxide atmosphere, which yields 3-alkylidene-2-coumaranones. researchgate.net While these examples start with an existing ethynylphenol, they demonstrate the broader utility of palladium catalysis in modifying the core structure to create complex derivatives. Cascade reactions involving an initial palladium-catalyzed coupling followed by a cyclization are particularly powerful for constructing heterocyclic systems like benzofurans from o-iodophenols and terminal alkynes. clockss.orgscite.aichim.it

Sonogashira Coupling of Halogenated Phenols with Acetylenes

Copper-Catalyzed Coupling Reactions

Copper catalysis is central to several key alkyne coupling reactions and can be used independently of palladium in certain contexts.

The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comrsc.org The reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. alfa-chemistry.comrsc.org

The general mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide intermediate. alfa-chemistry.com This species then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to produce the 1,3-diyne and regenerate the copper catalyst. alfa-chemistry.com

In the context of Phenol, 4-ethynyl-, this reaction is used to synthesize more complex derivatives. For example, 4-ethynylphenol can be coupled with a 1-bromoalkyne, such as 1-bromohexyne, to produce an unsymmetrical diacetylene. koreascience.krresearchgate.net This resulting diacetylene can be further functionalized, for instance, by esterification with terephthaloyl chloride to create linear rod-like molecules with potential applications in materials science. researchgate.net

| Terminal Alkyne | Haloalkyne | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 4-Ethynylphenol | 1-Bromohexyne | Copper(I) Salt | Unsymmetric Diacetylene | koreascience.krresearchgate.net |

| Terminal Alkyne (General) | 1-Haloalkyne (General) | Copper(I) Salt, Amine Base | Unsymmetrical 1,3-Diyne | alfa-chemistry.comrsc.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction class for introducing nucleophiles onto an aromatic ring. scranton.edu In this reaction, a nucleophile replaces a leaving group (such as a halide) on the aromatic ring. For the reaction to proceed readily, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. libretexts.orgyoutube.com

The mechanism involves two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org

While this method is a primary route for producing certain phenols from activated aryl halides (e.g., converting 2,4-dinitrochlorobenzene to 2,4-dinitrophenol (B41442) with hydroxide), its direct application for the synthesis of 4-ethynylphenol is challenging. libretexts.org The ethynyl group is not a strong electron-withdrawing group in the way a nitro group is, and therefore does not sufficiently activate the aromatic ring for nucleophilic attack under standard conditions. scranton.edu Consequently, displacing a leaving group like a halogen with a hydroxide (B78521) nucleophile to form 4-ethynylphenol would require harsh conditions (high temperature and pressure) and is generally less efficient and less common than cross-coupling strategies. youtube.com

Dehydrochlorination Strategies

Dehydrochlorination is a chemical reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, typically resulting in the formation of a double or triple bond. This strategy can be employed in the synthesis of 4-ethynylphenol.

One approach involves the dehydrochlorination of a precursor like 4-(2-chloroethenyl)phenol. nih.gov This elimination reaction, often facilitated by a strong base, removes hydrogen chloride (HCl) to form the ethynyl group. europa.eumit.edu The process can be carried out using an aqueous inorganic alkaline material in the presence of a cyclic polyether catalyst. google.com Another related synthesis starts from 4-acetylphenol, where the carbonyl oxygen is replaced by chlorine using phosphorus pentachloride (PCl5), followed by dehydrochlorination of the resulting chloride with sodium amide (NaNH2) to yield 4-ethynylphenol. alfa-chemistry.com

A practical, large-scale synthesis of a related compound, 4-vinyl-2,3-dihydrobenzofuran, utilizes a dehydrohalogenation step. acs.org In this process, 4-(2-chloroethyl)-2,3-dihydrobenzofuran is treated with a phase-transfer catalyst to facilitate the elimination of HCl and form the vinyl group. acs.org This highlights the industrial applicability of dehydrohalogenation reactions.

| Precursor | Reagents | Product |

| 4-(2-chloroethenyl)phenol | Strong Base | 4-Ethynylphenol |

| 4-acetylphenol | 1. PCl5 2. NaNH2 | 4-Ethynylphenol |

| 4-(2-chloroethyl)-2,3-dihydrobenzofuran | Phase-transfer catalyst | 4-vinyl-2,3-dihydrobenzofuran |

Functional Group Transformations and Derivatizations of 4-Ethynylphenol

The presence of both a phenolic hydroxyl group and a terminal alkyne allows for a diverse range of chemical modifications, making 4-ethynylphenol a versatile building block.

Ethynylation and Vinylation Reactions

These reactions involve the introduction of ethynyl or vinyl groups onto other molecules, often utilizing the reactivity of the alkyne portion of 4-ethynylphenol or the phenolic hydroxyl group.

While not a direct reaction of 4-ethynylphenol itself, the concept of ortho-vinylation is relevant. In a related study, ortho-vinylation of aromatic anilines in the presence of hydrochloric acid has been used to prepare nitrogen heterocycles like 2-quinolones. core.ac.uk This type of reaction, involving the direct addition of an acetylene unit to a position ortho to a functional group, demonstrates a pathway for creating complex molecular architectures.

The addition of alcohols to acetylenes is a fundamental reaction in organic chemistry. researchgate.net The phenolic hydroxyl group of 4-ethynylphenol can act as a nucleophile, adding to an acetylene molecule. This reaction typically requires transition metal catalysis to proceed efficiently. researchgate.net For instance, the phenoxy group can be introduced by reacting 4-ethynylphenol with a suitable electrophile under basic conditions.

Ortho-Vinylation of Phenols with Ethyne

Oxidative Condensation Reactions

Oxidative condensation reactions of terminal alkynes, such as 4-ethynylphenol, lead to the formation of diacetylene derivatives. This transformation is typically carried out in the presence of a copper catalyst and an oxidizing agent.

In one study, the oxidative condensation of 3-methyl-4-ethynylphenol resulted in an unstable dehydrogenated dimer. alfa-chemistry.com Similarly, 4-ethynylphenol itself can undergo oxidative condensation. A specific example involves shaking 4-ethynylphenol in a mixture of methanol, ammonium (B1175870) chloride, water, a drop of ammonia, and copper(I) chloride in an oxygen atmosphere to produce a dehydrogenated dimer. alfa-chemistry.com

Furthermore, enzymatic oxidative polymerization of m-ethynylphenol using horseradish peroxidase as a catalyst has been shown to selectively polymerize the phenolic moiety, leaving the ethynyl group intact. researchgate.netkyoto-u.ac.jp This contrasts with conventional copper/amine catalysts, which exclusively promote the oxidative coupling of the acetylene groups. kyoto-u.ac.jp

| Reactant | Catalyst/Reagents | Product |

| 3-methyl-4-ethynylphenol | Oxidative conditions | Unstable dehydrogenated dimer |

| 4-ethynylphenol | CuCl, NH4Cl, O2 | Dehydrogenated dimer |

| m-ethynylphenol | Horseradish peroxidase, H2O2 | Polyphenol with pendant ethynyl groups |

| m-ethynylphenol | Copper/amine catalyst | Diacetylene derivative |

Mannich Reactions for Acetylenic Amines

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org Acetylenes with an acidic proton, such as 4-ethynylphenol, can serve as the active hydrogen component. wikipedia.orgresearchgate.net

The reaction of 4-ethynylphenol with formaldehyde and a secondary amine, such as diethylamine, in the presence of a copper(I) salt catalyst leads to the formation of a Mannich base, an acetylenic amine. alfa-chemistry.com The introduction of electron-donating groups into the phenol ring can increase the reactivity of the aromatic core. alfa-chemistry.com The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack by the acetylenic proton. wikipedia.org

| Acetylenic Compound | Amine | Other Reagents | Product Type |

| 4-Ethynylphenol | Diethylamine | Formaldehyde, Cu(I) salt | Acetylenic amine (Mannich base) |

Alkylation and Hydroxymethylation of Phenol

While direct alkylation and hydroxymethylation of the phenol starting material are fundamental transformations, their application in the synthesis of a precursor to 4-ethynylphenol is a strategic consideration. These reactions functionalize the phenolic ring, which can then be elaborated to the target molecule.

Hydroxymethylation of phenol, for instance, can be a step toward creating more complex structures that might eventually be converted to 4-ethynylphenol. The reactivity of the phenolic ring is influenced by the hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions.

Diazo Coupling Reactions for Ethynylphenyl Group Introduction

Diazo coupling reactions represent a classical method for forming azo compounds, which can be precursors in the synthesis of various functionalized aromatic compounds. In the context of introducing an ethynylphenyl group, a diazonium salt can be coupled with a suitable aromatic partner. While not a direct method for synthesizing 4-ethynylphenol itself, this strategy can be employed to construct a larger molecular framework containing the ethynylphenyl moiety.

Green Chemistry Approaches for Phenol Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to phenolic compounds, including 4-ethynylphenol. These approaches prioritize the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient conditions.

ipso-Hydroxylation of Arylboronic Acids

A notable green chemistry approach for the synthesis of phenols is the ipso-hydroxylation of arylboronic acids. This method provides a direct route to phenols from readily available boronic acids. For the synthesis of 4-ethynylphenol, 4-ethynylphenylboronic acid would be the starting material. The reaction typically proceeds by the oxidation of the carbon-boron bond to a carbon-oxygen bond. A common oxidizing agent for this transformation is hydrogen peroxide, often in the presence of a base. This method is advantageous as it often occurs in aqueous media under mild conditions, avoiding the use of harsh reagents.

Metal-Free and Ligand-Free Reaction Conditions

To further enhance the green credentials of synthetic processes, there is a significant drive to develop metal-free and ligand-free reaction conditions. In the context of phenol synthesis, this avoids the use of potentially toxic and expensive heavy metals and complex organic ligands. For instance, the aforementioned ipso-hydroxylation of arylboronic acids can often be performed without the need for a metal catalyst, relying on simple and readily available reagents. Research in this area continues to explore novel, catalyst-free methods for C-O bond formation.

Catalytic Systems in 4-Ethynylphenol Synthesis and Transformation

Catalysis plays a pivotal role in the efficient synthesis and subsequent reactions of 4-ethynylphenol. The choice of catalyst can significantly impact reaction rates, yields, and selectivity.

Palladium-Based Catalysts

Palladium-based catalysts are preeminent in cross-coupling reactions, which are fundamental to the synthesis of 4-ethynylphenol. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

To synthesize 4-ethynylphenol, a common strategy involves the Sonogashira coupling of a protected 4-iodophenol with a source of the ethynyl group, such as trimethylsilylacetylene. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst and a base. Following the coupling reaction, the protecting group on the hydroxyl function and the silyl group on the alkyne are removed to yield the final product.

The versatility of palladium catalysts also extends to the transformations of 4-ethynylphenol itself. The terminal alkyne and the phenolic hydroxyl group are both amenable to a wide range of palladium-catalyzed reactions, making 4-ethynylphenol a versatile building block for the synthesis of more complex molecules. For example, the ethynyl group can undergo further Sonogashira couplings, cyclization reactions, or hydrofunctionalization reactions.

Table 1: Overview of Palladium-Catalyzed Reactions in 4-Ethynylphenol Synthesis

| Reaction Type | Substrates | Catalyst System | Product |

| Sonogashira Coupling | 4-Iodophenol (protected), Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Protected 4-((trimethylsilyl)ethynyl)phenol |

Copper-Based Catalysts

Copper catalysts are integral to several synthetic routes for 4-ethynylphenol and its derivatives. One prominent method is the Sonogashira cross-coupling reaction, which typically involves a palladium co-catalyst. In this reaction, a copper(I) salt, such as copper(I) iodide (CuI), acts as a co-catalyst, facilitating the coupling between an aryl halide and a terminal alkyne. ontosight.ai For instance, 4-ethynylphenol can be synthesized from 4-bromophenol and acetylene in the presence of a copper catalyst. ontosight.ai

The Sonogashira coupling reaction is a cornerstone for creating C(sp)-C(sp²) bonds. The reaction of (4-heptyloxyphenyl)ethyne with (4-heptyloxyphenyl)-(4-iodophenyl)diazene, catalyzed by PdCl₂(PPh₃)₂ and CuI in aqueous ammonia, yields the corresponding azotolane in 87% isolated yield. researchgate.net This highlights the effectiveness of copper co-catalysis in achieving high yields under mild conditions. researchgate.net Furthermore, copper-catalyzed reactions have been employed in the synthesis of various derivatives, such as the formation of trisubstituted 1,2,4-triazoles from 4-ethynylanisole (B14333), arylboronic acids, and sodium azide (B81097).

Recent advancements have also explored the use of copper catalysts in the synthesis of coumarins, where copper salts have been used for the cyclization and functionalization of the coumarin (B35378) core, demonstrating selectivity and high yields. encyclopedia.pub A simple copper-catalyzed synthesis of phenols using hydroxide salts has also been reported, showcasing the versatility of copper in phenolic compound synthesis. nih.gov

Gold-Catalyzed Reactions

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating alkynes toward nucleophilic attack. acs.orgnih.gov This has been exploited in various transformations, including the synthesis of complex heterocyclic structures. acs.orgresearchgate.net Gold(I) catalysts effectively promote the intramolecular hydroarylation of alkynes, leading to the formation of carbocycles and heterocycles. rsc.org The electrophilic activation of the alkyne by a gold(I) complex facilitates subsequent C-C bond formation. acs.org

Gold-catalyzed reactions often proceed under mild conditions with high efficiency. For instance, gold(I) iodide has been used as a catalyst in Sonogashira-type reactions, coupling terminal alkynes with aryl iodides and bromides to produce cross-coupling products in good to excellent yields. beilstein-journals.org Dual gold/photoredox catalysis has also been developed for the C(sp)–H arylation of terminal alkynes with aryldiazonium salts under mild, base-free conditions using visible light. rsc.org This approach expands the scope of gold catalysis to include C-H bond functionalization via Au(I)/Au(III) redox cycles. rsc.org

In the context of phenol derivatives, gold-catalyzed reactions have been utilized for the synthesis of benzofurans from 2-ethynylphenols. nih.govchim.it These reactions can proceed through various pathways, including cycloisomerization and oxidative cyclization, sometimes involving the trapping of gold-enolate intermediates. nih.gov

Other Metal Catalysts (e.g., PtCl₂, Co, Ni)

Besides copper and gold, other transition metals have been employed in the synthesis and transformation of 4-ethynylphenol and related compounds.

Platinum (Pt): Platinum(II) chloride (PtCl₂) has been used as a catalyst for the cyclization of arylalkynes. chim.it It is effective in promoting hydroarylation reactions, although gold catalysts often provide better yields under milder conditions. acs.org Platinum catalysts, such as Karstedt's catalyst derived from PtCl₂, are also widely used in hydrosilylation reactions of alkynes. digitellinc.comresearchgate.net

Cobalt (Co): Cobalt-based catalysts have shown high selectivity and activity in the [2+2+2] cyclotrimerization of terminal aryl alkynes, including 4-ethynylphenol. alfa-chemistry.com A heterogeneous catalyst system using a complex of poly(4-vinylpyridine) and cobalt(II) chloride (P4VP-CoCl) has been developed for the regioselective formation of 1,3,5-triarylbenzenes. alfa-chemistry.com This catalyst is stable, reusable, and effective even at low loadings. alfa-chemistry.com Cobalt catalysts have also been developed for the hydrogenation of aromatic heterocycles. uni-bayreuth.de

Nickel (Ni): Nickel complexes have been used in the synthesis of aryl- and vinyl-substituted acetylene derivatives. metu.edu.tr Nickel-catalyzed intramolecular oxidative coupling has been applied to synthesize 3-aryl benzofurans. acs.org Additionally, nickel complexes with phosphine (B1218219) ligands have been synthesized using ligands derived from 4-ethynylphenol derivatives for potential applications in materials science. researchgate.net

Hydrotalcite-Like Anionic Clays (B1170129) as Catalysts

Hydrotalcite-like anionic clays (HTs), also known as layered double hydroxides (LDHs), are versatile materials with applications as catalysts and catalyst supports. iitm.ac.inderpharmachemica.com Their structure consists of positively charged brucite-like layers with interlayer anions and water molecules. iitm.ac.ingoogle.com These materials can be synthesized by co-precipitation at a constant pH. derpharmachemica.com

HTs can act as solid base catalysts and can incorporate various metal cations into their layers or as interlayer anions, making them tunable for specific reactions. researchgate.net For instance, Zr-containing hydrotalcites have been synthesized and tested as catalysts in the liquid-phase hydroxylation of phenol. iitm.ac.inrsc.org These materials, after calcination, can form nanometric mixed oxides which are catalytically active. derpharmachemica.com While direct catalytic use of hydrotalcites for the synthesis of 4-ethynylphenol is not extensively documented, their application in related phenol chemistry, such as hydroxylation, suggests potential for their use as catalyst supports or basic catalysts in reactions involving phenolic substrates. iitm.ac.inresearchgate.net

Biocatalytic Approaches (e.g., Enzymatic Desymmetrization)

Biocatalysis offers an environmentally friendly alternative for chemical synthesis. Enzymes, such as horseradish peroxidase (HRP), have been used in the polymerization of phenols and their derivatives. rsc.org HRP, in the presence of hydrogen peroxide, can catalyze the oxidative polymerization of phenols, often with regioselectivity. For example, the polymerization of phenol in water in the presence of poly(ethylene glycol) as a template can lead to high yields of poly(p-phenylene).

The chemoselective oxidative polymerization of m-ethynylphenol has been achieved using a peroxidase catalyst, resulting in a new reactive polyphenol. mdpi.com While specific examples of enzymatic desymmetrization for the direct synthesis of 4-ethynylphenol are not prominent in the searched literature, biocatalytic methods are being explored for various transformations of phenolic compounds. acs.org For instance, lipases are used in kinetic resolutions and aminolysis reactions. bohrium.com Bienzymatic systems, combining a peroxidase with an in-situ hydrogen peroxide generating enzyme like glucose oxidase, have also been reported for phenol polymerization. mdpi.com

Reaction Yield Optimization and Byproduct Management

Optimizing reaction yields and managing byproducts are critical aspects of synthesizing 4-ethynylphenol and its derivatives efficiently and sustainably.

In Sonogashira coupling reactions, solvent choice plays a crucial role in yield optimization. For the coupling of 4-ethynylanisole with diiodobenzoyl morpholine, dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, enabling efficient coupling at elevated temperatures and leading to improved yields compared to standard solvents like toluene or THF. scielo.org.mx The polarity of the solvent is critical for stabilizing reactive intermediates.

Catalyst loading is another key parameter. In the cobalt-catalyzed cyclotrimerization of 4-ethynylphenol, it was found that increasing the catalyst loading beyond a certain point did not improve the reaction yield. alfa-chemistry.com This highlights the importance of finding the optimal catalyst concentration to maximize efficiency and minimize cost.

Byproduct formation is a common challenge. In the palladium-catalyzed synthesis of 2-substituted benzo[b]furans from o-ethynylphenols, 2,3-disubstituted benzo[b]furans are often formed as side products. acs.org The formation of these byproducts can sometimes be minimized by using alternative procedures, such as starting with o-((trimethylsilyl)ethynyl)phenyl acetates. acs.org In the cobalt-catalyzed cyclotrimerization, the presence of electron-withdrawing groups on the aryl alkyne can lead to the formation of several byproducts and lower yields. alfa-chemistry.com

Understanding reaction mechanisms is essential for controlling byproducts. For instance, in the rhodium-catalyzed cycloisomerization of 2-silylethynyl phenols, an unexpected product resulting from 1,2-silicon migration was observed as the major product under certain conditions. chim.it Careful control of reaction parameters is necessary to favor the desired product. The development of predictive models for chemical reaction yields using machine learning is an emerging area that could aid in optimizing reaction conditions and minimizing experimental effort. chemrxiv.org

Table of Reaction Parameters for the Synthesis of 4-Ethynylphenol Derivatives

Table of Compounds Mentioned

Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of Key Synthetic Reactions

The synthesis and transformation of 4-ethynylphenol (B7805692) involve several key reaction mechanisms that are crucial for understanding its reactivity and for the development of new synthetic methodologies.

Sonogashira Coupling: This reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The synthesis of 4-ethynylphenol and its derivatives often employs this reaction. smolecule.com The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: The active Pd(0) catalyst is generated and undergoes oxidative addition with the aryl or vinyl halide (R¹-X). This is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. The resulting complex then undergoes reductive elimination to yield the final product (R¹-≡-R²) and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylide group to the palladium complex in the transmetalation step. libretexts.org

Table 1: Key Steps in the Sonogashira Coupling Mechanism wikipedia.orglibretexts.org

| Step | Description | Catalyst/Reagent |

|---|---|---|

| Pd(0) Generation | The active Pd(0) species is formed from a Pd(II) precatalyst. | Pd(II) precatalyst, reducing agent (e.g., amine) |

| Oxidative Addition | The aryl or vinyl halide adds to the Pd(0) complex. | Pd(0) complex, Aryl/Vinyl Halide |

| Copper Acetylide Formation | The terminal alkyne is deprotonated and reacts with the Cu(I) salt. | Terminal Alkyne, Cu(I) salt, Base |

| Transmetalation | The acetylide group is transferred from copper to palladium. | Copper Acetylide, Pd(II) complex |

| Reductive Elimination | The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. | Pd(II) complex |

Copper-free Sonogashira reactions have also been developed to circumvent issues associated with the use of copper. gold-chemistry.org In these systems, the activation of the alkyne occurs directly at the palladium center. wikipedia.org

Cadiot-Chodkiewicz Coupling: This reaction provides a method for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.org The reaction is catalyzed by a copper(I) salt in the presence of a base, such as an amine. wikipedia.orgjk-sci.com This method is also applicable for creating derivatives of 4-ethynylphenol. smolecule.com

The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne. wikipedia.orgalfa-chemistry.com This is followed by a reaction with the haloalkyne, which is believed to proceed through an oxidative addition and reductive elimination sequence at the copper center to form the new carbon-carbon bond. wikipedia.orgalfa-chemistry.com

Table 2: Cadiot-Chodkiewicz Coupling Reaction Components wikipedia.orgjk-sci.com

| Component | Function | Examples |

|---|---|---|

| Terminal Alkyne | Nucleophilic alkyne component. | Phenol (B47542), 4-ethynyl- |

| Haloalkyne | Electrophilic alkyne component. | 1-Bromoalkyne |

| Copper(I) Salt | Catalyst for acetylide formation and coupling. | CuBr, CuCl |

| Base | Deprotonates the terminal alkyne. | Piperidine (B6355638), Ammonia, Primary amines |

| Solvent | Medium for the reaction. | Methanol, Ethanol, DMF, THF |

Carbostannylation reactions involve the addition of an organotin compound across a carbon-carbon triple bond. In the context of vinylation, this can be a key step in forming substituted alkenes. Mechanistic studies on palladium-catalyzed carbostannylation of alkynes have shown that the reaction can proceed through an oxidative addition of the organostannane to a Pd(0) complex. capes.gov.br This is followed by insertion of the alkyne and subsequent reductive elimination. The regioselectivity and stereoselectivity of the addition are influenced by the specific palladium catalyst and ligands used. acs.org

The oxidative condensation of phenols, including those with ethynyl (B1212043) groups, can be catalyzed by enzymes like peroxidases or by metal complexes. researchgate.net The mechanism generally involves the generation of phenoxy radicals through oxidation of the phenolic hydroxyl group. These radicals can then couple in various ways. Three proposed mechanisms for the coupling of phenoxy radicals are:

Coupling of free phenoxy radicals.

Coupling of phenoxy radicals that are coordinated to the catalyst complex.

Coupling via a phenoxonium cation intermediate. researchgate.net

In the case of m-ethynylphenol, enzymatic oxidative polymerization using horseradish peroxidase and hydrogen peroxide has been shown to proceed selectively at the phenol moiety, leaving the acetylene (B1199291) group intact. researchgate.net

Gold-catalyzed cycloisomerization of furan-ynes is a significant method for synthesizing substituted phenols. nih.gov This reaction is mechanistically complex. nih.govbeilstein-journals.org The generally accepted pathway involves the coordination of the gold catalyst to the alkyne, which activates it for an intramolecular attack by the furan (B31954) ring. capes.gov.br This leads to the formation of a cyclopropyl (B3062369) gold carbene intermediate. acs.org This intermediate can then undergo a series of rearrangements, potentially involving oxepine and arene oxide intermediates, ultimately leading to the aromatic phenol product. nih.govbeilstein-journals.org Trapping experiments and computational studies have been employed to elucidate the nature of the intermediates in this cascade. nih.govbeilstein-journals.org

Hydroxymethylation: The hydroxymethylation of phenols can be catalyzed by acids or bases. researchgate.net Under basic conditions, the reaction often proceeds through the formation of a quinone methide intermediate. mdpi.comkirj.eesemanticscholar.org This intermediate is formed by the elimination of water from a hydroxymethylphenol. mdpi.comresearchgate.net The highly reactive quinone methide then undergoes a Michael-type addition with a phenoxide anion to form a methylene-bridged compound. semanticscholar.org The formation of the quinone methide is often the rate-determining step. mdpi.com Kinetic studies on the base-catalyzed self-condensation of hydroxymethylphenols have shown the reaction to be first-order, which supports the quinone methide hypothesis and rules out SN2 mechanisms in these specific cases. researchgate.net

Alkoxyalkylation: The alkoxyalkylation of phenols can proceed through different mechanisms depending on the reaction conditions. One proposed mechanism involves the formation of an ortho-quinone methide intermediate via a retro-Mannich reaction, which is then trapped by an alcohol to form the alkoxymethylated product. researchgate.net

Alternatively, alkoxyalkylation can occur via a bimolecular nucleophilic substitution (SN2) mechanism. pdx.eduamherst.edu In this pathway, a phenoxide ion, acting as a nucleophile, attacks an alkyl halide electrophile. pdx.edupressbooks.pub This is a concerted, one-step process where the bond between the nucleophile and the electrophilic carbon forms at the same time as the bond to the leaving group breaks. pressbooks.publibretexts.org This mechanism results in an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com For this reaction to be efficient, the alkyl halide is typically primary or methyl to minimize competing elimination reactions. pdx.edu

The reactivity of the triple bond in 4-ethynylphenol is central to many of its transformations. The activation of acetylene and its derivatives can be achieved through several means.

Base-Catalyzed Activation: In the presence of a strong base, the terminal proton of an alkyne can be removed to form a nucleophilic acetylide anion. This is a key step in reactions like the Favorskii reaction (ethynylation of carbonyls) and some vinylation reactions. researchgate.netacs.orgmdpi.com

Transition Metal Activation: Transition metals, particularly palladium, copper, and gold, are pivotal in activating the acetylene triple bond. acs.orgacs.org They can coordinate to the alkyne, making it more susceptible to nucleophilic attack. This is fundamental to reactions like the Sonogashira coupling and furan-yne cycloisomerizations. acs.orgacs.org The metal can also facilitate deprotonation of the alkyne, as seen in the copper cycle of the Sonogashira reaction. acs.org

Electrophilic Activation: The π-bonds of acetylene can be attacked by electrophiles, leading to reactive intermediates like vinyl cations. numberanalytics.com This mode of activation is often catalyzed by acids or certain metal catalysts like gold(I). acs.orgnumberanalytics.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phenol, 4-ethynyl- |

| m-Ethynylphenol |

| 2,6-Dimethylphenol |

| Hydroxymethylphenol |

| 1-Bromoalkyne |

| 1,3-Diyne |

| Aryl Halide |

| Vinyl Halide |

| Alkyl Halide |

| Organotin Compound |

| Furan-yne |

| Oxepine |

| Arene Oxide |

| Quinone Methide |

| Phenoxide |

| Copper Acetylide |

| Acetylide Anion |

Diazo Coupling Mechanism

The diazo coupling reaction is a form of electrophilic aromatic substitution in which an aromatic diazonium salt acts as the electrophile and reacts with an activated aromatic ring. numberanalytics.comslideshare.net For phenols, the reaction proceeds most effectively in slightly alkaline conditions (pH 7-10), which facilitates the formation of the more strongly activating phenoxide ion. numberanalytics.comscribd.com

In the case of 4-ethynylphenol, the molecule presents a highly activated aromatic system. The reaction is initiated by the electrophilic attack of the benzenediazonium (B1195382) ion on the electron-rich phenoxide ring of 4-ethynylphenol. libretexts.orgyoutube.com The hydroxyl group is a powerful ortho-, para-directing activator. Since the para-position is occupied by the ethynyl group, electrophilic substitution occurs exclusively at the ortho positions (C2 and C6) relative to the hydroxyl group. scribd.com The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity and yield the final azo-coupled product, 2-(phenyldiazenyl)-4-ethynylphenol.

The key steps are:

Formation of the Phenoxide Ion: In a basic solution, the phenolic proton is abstracted, forming the highly reactive sodium phenoxide derivative. libretexts.org

Electrophilic Attack: The diazonium ion electrophile attacks the electron-rich ortho-carbon of the phenoxide ring.

Sigma Complex Formation: A temporary, non-aromatic carbocation intermediate (sigma complex) is formed.

Deprotonation/Rearomatization: A base removes a proton from the carbon where the diazonium ion attached, restoring the aromaticity of the ring and forming the final azo compound. youtube.com

Kinetic Studies of Reactions Involving 4-Ethynylphenol

Kinetic studies are essential for quantifying the rate of a chemical reaction and understanding its dependence on reactant concentrations and temperature. While specific, comprehensive kinetic data for reactions of 4-ethynylphenol are not extensively detailed in the surveyed literature, the established methodologies for determining reaction order and activation energy are applicable.

The order of a reaction with respect to a particular reactant is determined by measuring how changes in the concentration of that reactant affect the initial reaction rate. metu.edu.tr This is typically achieved using the method of initial rates, where a series of experiments are conducted with varying initial concentrations of one reactant while keeping others constant. purdue.edu

For a generic reaction A + B → Products, the rate law is expressed as: Rate = k[A]m[B]n where 'm' and 'n' are the reaction orders with respect to reactants A and B, and 'k' is the rate constant.

To illustrate the process, consider a hypothetical reaction involving 4-ethynylphenol. The reaction order could be determined from experimental data as shown in the interactive table below. By comparing how the rate changes when a reactant's concentration is altered, the order can be deduced. For example, if doubling the concentration of a reactant leads to a quadrupling of the rate, the reaction is second order with respect to that reactant.

Another approach is the pseudo-order method, where the concentration of one reactant is kept in large excess, making its concentration effectively constant throughout the reaction. buffalo.edu This simplifies the rate law, allowing for the determination of the order of the other reactant by fitting the concentration vs. time data to integrated rate laws. nih.gov

The activation energy (Ea) is the minimum energy required for a reaction to occur. salempress.com It can be determined by studying the effect of temperature on the reaction rate constant, k. The relationship is described by the Arrhenius equation: thoughtco.com

k = A * e-Ea/RT

where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature in Kelvin. By taking the natural logarithm, the equation can be rearranged into a linear form:

ln(k) = -Ea/R * (1/T) + ln(A)

This equation is in the form of a straight line (y = mx + c). By measuring the rate constant at different temperatures and plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the line (slope = -Ea/R). thoughtco.comvedantu.com While specific Ea values for elementary reactions of 4-ethynylphenol are not documented in the searched literature, this graphical method is the standard approach for its determination. For instance, the activation parameters for the rotation of a molecular rotor incorporating a 4-ethynylphenol derivative have been determined from an Eyring plot, yielding a ΔG‡ of 42.5 kJ mol⁻¹ at 298 K for the dynamic process. rsc.org

Reaction Order Determination

Intermediates and Transition State Characterization

The characterization of transient species like intermediates and transition states is crucial for a complete mechanistic understanding. For reactions involving 4-ethynylphenol, these species are often short-lived and require specialized techniques for detection and characterization.

Reaction Intermediates: In electrophilic aromatic substitution reactions such as the diazo coupling described above, the key intermediate is the sigma complex (or arenium ion). slideshare.net For 4-ethynylphenol, this intermediate would involve the temporary loss of aromaticity in the benzene (B151609) ring following the attack by the electrophile. In other reactions, different intermediates can form. For example, the oxidative condensation of 4-ethynylphenol has been shown to generate an unstable dehydrogenated dimer, which was identified through infrared spectroscopy. alfa-chemistry.com In iron-catalyzed C-H amination reactions involving related phenolate (B1203915) ligands, a dimetallic catalyst resting state and a reactive iron nitrene intermediate have been postulated based on kinetic studies. rsc.org

Transition States: Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. ims.ac.jp Their structures and energies are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT). diva-portal.org While specific computational studies for the transition states of 4-ethynylphenol reactions are not widely available, research on the closely related isomer, 2-ethynylphenol (B1266645), provides valuable insight. DFT calculations on the intramolecular cycloaddition of 2-ethynylphenol have been used to model the geometries and energies of the key transition states, revealing the non-covalent interactions that dictate enantioselectivity. researchgate.net Such computational approaches are vital for understanding reaction barriers and selectivity. ims.ac.jp

Influence of Substituent Electronic Effects on Reactivity and Selectivity

The reactivity and regioselectivity of a substituted benzene ring are governed by the interplay of inductive and resonance effects of its substituents. libretexts.org In 4-ethynylphenol, the hydroxyl (-OH) and ethynyl (-C≡CH) groups exert competing electronic effects.

Hydroxyl Group (-OH): The -OH group is a powerful activating substituent. While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons into the aromatic π-system creates a strong electron-donating resonance effect (+R). pressbooks.pub This resonance effect is dominant, leading to a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions. Consequently, the -OH group makes the ring much more reactive towards electrophiles than benzene and is an ortho-, para-director. libretexts.orgscribd.com

Ethynyl Group (-C≡CH): The ethynyl group is generally considered to be a deactivating group. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp²-hybridized carbons of the benzene ring, resulting in an electron-withdrawing inductive effect (-I). alfa-chemistry.com This withdrawal of electron density deactivates the ring, making it less reactive towards electrophilic attack compared to benzene.

The selectivity of reactions is dictated by the directing influence of the -OH group. As a strong ortho-, para-director, it directs incoming electrophiles to the positions ortho to it (C2 and C6), as the para position is blocked. This directing effect arises because the resonance stabilization of the intermediate sigma complex is greatest when the attack occurs at the ortho or para positions, where the positive charge can be delocalized onto the oxygen atom of the hydroxyl group. pressbooks.pub

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of "Phenol, 4-ethynyl-." Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each unique nucleus in the molecule.

The ¹H NMR spectrum of "Phenol, 4-ethynyl-" is expected to show distinct signals corresponding to the phenolic hydroxyl proton, the terminal acetylenic proton, and the aromatic protons. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The acetylenic proton (≡C-H) is anticipated to resonate as a sharp singlet in a characteristic region for terminal alkynes. The aromatic protons, due to the para-substitution pattern, form an AA'BB' system, appearing as two sets of doublets.

The ¹³C NMR spectrum provides complementary information, revealing four signals for the six aromatic carbons due to molecular symmetry, alongside two signals for the ethynyl (B1212043) carbons. docbrown.info The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded, appearing at a downfield chemical shift. researchgate.net The carbons of the ethynyl group (C≡C) have characteristic shifts, with the terminal carbon being slightly more shielded than the internal one.

Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol (B47542), 4-ethynyl-

| Nucleus Type | Position | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | -OH | Variable (e.g., 5.0-6.0) | Broad singlet, exchangeable with D₂O |

| ¹H | Aromatic (H-2, H-6) | ~7.3-7.4 | Doublet, ortho to ethynyl group |

| ¹H | Aromatic (H-3, H-5) | ~6.7-6.8 | Doublet, meta to ethynyl group |

| ¹H | Acetylenic (-C≡H) | ~3.1 | Singlet |

| ¹³C | C-1 (-OH) | ~155-157 | Quaternary carbon attached to hydroxyl |

| ¹³C | C-2, C-6 | ~133-134 | Aromatic CH ortho to ethynyl group |

| ¹³C | C-3, C-5 | ~115-116 | Aromatic CH meta to ethynyl group |

| ¹³C | C-4 (-C≡CH) | ~115 | Quaternary aromatic carbon attached to alkyne |

| ¹³C | -C≡CH | ~84 | Internal alkyne carbon |

| ¹³C | -C≡CH | ~78 | Terminal alkyne carbon |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy techniques such as IR and FTIR are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For "Phenol, 4-ethynyl-," the spectrum is dominated by absorptions corresponding to the O-H, C-H, and C≡C bonds.

Research on the closely related isomer, 2-ethynylphenol (B1266645), reveals key vibrational frequencies that are also characteristic for "Phenol, 4-ethynyl-". cdnsciencepub.com A strong, broad band is observed for the phenolic O-H stretch. cdnsciencepub.com The terminal alkyne is identified by two distinct, sharp bands: the ≡C-H stretch and the C≡C triple bond stretch. cdnsciencepub.com The C≡C stretch is typically found in the 2100-2260 cm⁻¹ region and is a highly reliable indicator of the ethynyl group. cdnsciencepub.com

Characteristic IR Absorption Bands for Ethynylphenols

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Phenol | ~3510 | Strong, Broad |

| ≡C-H stretch | Alkyne | ~3290 | Sharp, Strong |

| C≡C stretch | Alkyne | ~2140 | Sharp, Medium-Weak |

| C-O stretch | Phenol | ~1220 | Strong |

Data based on values reported for 2-ethynylphenol. cdnsciencepub.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com For "Phenol, 4-ethynyl-" (molecular formula C₈H₆O), the molecular ion peak (M⁺) is observed at an m/z value corresponding to its molecular weight, approximately 118.13 amu. alfa-chemistry.comchemsrc.com

The fragmentation pattern provides structural information. Upon electron impact ionization, the molecular ion can undergo fragmentation into smaller, charged ions. chemguide.co.ukmsu.edu A common fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule (28 amu), which would result in a significant fragment ion at m/z 90. docbrown.info Another expected fragmentation is the loss of a hydrogen atom to give a stable ion at m/z 117.

Expected Mass Spectrometry Fragments for Phenol, 4-ethynyl-

| m/z Value | Assignment | Formula of Ion |

|---|---|---|

| 118 | Molecular Ion [M]⁺ | [C₈H₆O]⁺ |

| 117 | [M-H]⁺ | [C₈H₅O]⁺ |

| 90 | [M-CO]⁺ | [C₇H₆]⁺ |

| 89 | [M-CHO]⁺ | [C₇H₅]⁺ |

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 2-acetyl-4-ethynylphenol determined its precise molecular geometry and crystal packing. researchgate.netiucr.org The study revealed that the compound crystallizes in the triclinic system with the space group P1. researchgate.net The presence of an intramolecular O–H⋯O hydrogen bond between the phenolic hydroxyl and the acetyl group results in a nearly planar molecular geometry. nih.gov The bond distances within the aromatic ring show significant deviations from those of unsubstituted ethynylbenzene, a result of the electronic effects of the substituents. nih.goviucr.org The ethynyl segment itself shows some deviation from perfect linearity, which is attributed to packing forces and intermolecular interactions within the crystal lattice. nih.goviucr.org

Crystallographic Data for 2-acetyl-4-ethynylphenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.16 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.9725 (1) |

| b (Å) | 7.3174 (1) |

| c (Å) | 8.9189 (2) |

| α (°) | 69.241 (1) |

| β (°) | 79.975 (1) |

| γ (°) | 70.127 (1) |

| Volume (ų) | 399.42 (1) |

| Z | 2 |

Data obtained from Hübscher et al. for 2-acetyl-4-ethynylphenol. researchgate.net

The crystal packing of 2-acetyl-4-ethynylphenol is dictated by a network of non-covalent interactions. nih.gov The primary supramolecular motif consists of infinite strands of molecules running along the crystal direction. nih.goviucr.org These strands are formed by intermolecular C–H⋯O hydrogen bonds, where the acetylenic hydrogen acts as the donor and an oxygen atom from the acetyl group of a neighboring molecule serves as the acceptor. nih.gov

Hydrogen Bond Geometry for 2-acetyl-4-ethynylphenol

| Donor–H···Acceptor | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|

| O1–H1···O2 | 1.83 | 2.5696 (11) | 146 |

| C10–H10···O2ⁱ | 2.28 | 3.2206 (13) | 170 |

| C8–H8C···Cg1ⁱⁱ | 2.72 | 3.6702 (10) | 163 |

Data obtained from Hübscher et al. nih.goviucr.org Symmetry codes: (i) x-1, y, z+1; (ii) -x+2, -y+3, -z+1. Cg1 is the centroid of the C1–C6 ring.

Determination of Crystal Structures

Raman Spectroscopy and pH Sensing Applications

Raman spectroscopy, a technique that relies on the inelastic scattering of light, offers detailed information about the vibrational modes of a molecule, essentially providing a "molecular fingerprint". mt.com This method is particularly useful for studying the structural changes in 4-ethynylphenol (B7805692).

Recent research has highlighted the potential of combining Raman spectroscopy with pH sensing. researchgate.net This dual-modal approach can offer enhanced sensitivity and specificity in various applications. While direct studies on 4-ethynylphenol as a primary pH sensor are not extensively documented, the principles of Surface-Enhanced Raman Scattering (SERS) using functionalized nanoparticles demonstrate the feasibility of such applications. researchgate.net For instance, nanoparticles functionalized with molecules like mercaptobenzoic acid have been shown to act as effective plasmonic pH sensors, with changes in the Raman spectra corresponding to shifts in pH. researchgate.net The intensity ratios of specific bands and shifts in the ring breathing mode are often correlated with pH changes, typically following a sigmoidal curve that aligns with the Henderson-Hasselbalch equation. researchgate.net

The versatility of Raman spectroscopy allows for its application in diverse environments, from in-situ monitoring of chemical reactions to operando studies of gas sensors. mt.commdpi.com For example, in the context of metal-oxide gas sensors, Raman spectroscopy can identify surface adsorbates and changes in the sensor material upon exposure to different gases. mdpi.com

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. umn.edu For 4-ethynylphenol, UV-Vis spectroscopy is instrumental in characterizing its chromophoric properties, which are primarily associated with its aromatic ring and ethynyl group.

The technique is often used to monitor the presence and concentration of 4-ethynylphenol in various solutions. For instance, in the preparation of metal-organic frameworks (MOFs) where 4-ethynylphenol is loaded as a prodrug, the amount of the compound in the supernatant after centrifugation can be quantified using UV-visible spectroscopy to calculate the loading efficiency. rsc.org The wavelength of maximum absorbance (λmax) is a key parameter determined from the UV-Vis spectrum.

Studies on related compounds have shown that the absorption limit of a vapor-deposited monomer film containing an ethynyl group is around 400 nm. koreascience.kr The extent of conjugation in the molecule significantly influences the λmax; increased conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. umn.edu

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgresearchgate.net While GPC is not used to analyze the 4-ethynylphenol monomer itself, it is indispensable for characterizing polymers synthesized using this compound.

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster than smaller molecules because they are excluded from the pores of the column's packing material. oecd.org The output from a GPC analysis is a chromatogram that can be used to determine several important parameters for a polymer sample. researchgate.net

Key Molecular Weight Parameters Determined by GPC:

| Parameter | Symbol | Description |

| Number Average Molecular Weight | Mn | The statistical average molecular weight of all the polymer chains in the sample. It is determined by methods that count the number of molecules in a sample of a given weight. researchgate.net |

| Weight Average Molecular Weight | Mw | This average takes into account the molecular weight of each chain in determining the average. More massive chains contribute more to the Mw. It is often determined by light scattering techniques. researchgate.net |

| Peak Molecular Weight | Mp | The molecular weight at the highest peak of the distribution curve. tdblabs.se |

| Polydispersity Index | PDI (or Đ) | A measure of the broadness of the molecular weight distribution, calculated as the ratio of Mw/Mn. researchgate.net A PDI of 1 indicates a monodisperse sample where all chains have the same length. researchgate.net |

To obtain accurate molecular weight data, the GPC system must be calibrated with polymer standards of known molecular weight, such as polystyrene or polyethylene (B3416737) glycols. wikipedia.orgnih.gov The choice of eluent and column is critical, especially for cationic polymers, to avoid issues like aggregation that can lead to inaccurate results. nih.gov For many polymers, GPC can determine molecular weights with an accuracy of ±5% when appropriate standards are used. wikipedia.org The technique is widely used to assess batch-to-batch consistency and its impact on the end-use properties of a polymer. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a prevalent and versatile computational method in quantum chemistry for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like substituted phenols. nih.govmit.edu DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties that govern reactivity. nih.gov

In the context of substituted phenols, DFT methods, particularly using hybrid functionals like B3LYP, have been successfully applied to study the effects of various substituents on the phenol (B47542) scaffold. aphrc.orgacs.org These studies typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. researchgate.net For 4-ethynylphenol (B7805692), DFT calculations would reveal key structural parameters, such as the bond lengths and angles of the phenyl ring, the hydroxyl group, and the ethynyl (B1212043) moiety. A study on the related compound 2-acetyl-4-ethynylphenol confirmed a planar geometry for the 2-acetyl-4-ethynylphenol unit, stabilized by intramolecular hydrogen bonding. researchgate.net

Furthermore, DFT is used to calculate various electronic descriptors that help in understanding the molecule's reactivity. nih.govespublisher.comscirp.org These include the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges. wu.ac.th For 4-ethynylphenol, the ethynyl group is expected to influence the electron density distribution across the aromatic system, which can be quantified through Natural Bond Orbital (NBO) analysis. aphrc.org This analysis provides insights into charge transfer interactions and delocalization of electrons within the molecule. aphrc.org

Prediction and Analysis of Potential Energy Surfaces

A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. mit.eduuni-siegen.de By mapping the energy landscape, a PES allows for the identification of stable isomers, transition states, and reaction pathways. mit.eduuni-siegen.dearxiv.org For a molecule like 4-ethynylphenol, a full PES would be a high-dimensional surface representing all possible atomic arrangements. arxiv.orgnih.gov

Computational methods are used to calculate points on this surface, from which important features can be analyzed. uni-siegen.de For instance, the PES for the rotation of the hydroxyl group would reveal the energy barrier for this process. More complex reaction coordinates, such as those involved in hydrogen abstraction or electrophilic attack, can be explored to understand reaction mechanisms and kinetics. aps.org

While a specific, comprehensive PES study for isolated 4-ethynylphenol is not prominently available in the literature, studies on similar systems, like the phenol-argon complex, demonstrate the methodology. aip.orgnih.gov In such studies, ab initio calculations are used to compute the interaction energies at various configurations to build the surface. aip.orgnih.gov Analysis of the PES for 4-ethynylphenol would be crucial for understanding its conformational flexibility and the energetic pathways of its reactions. The shape of the PES, particularly around the hydroxyl and ethynyl groups, dictates the molecule's interaction with other species and its subsequent chemical transformations. researchgate.netresearchgate.net

Theoretical Parameters for Reactivity Prediction

From computational models, several key parameters can be derived that act as powerful predictors of chemical reactivity. These descriptors quantify the energetic aspects of bond breaking and formation, as well as the molecule's tendency to donate or accept electrons.

The Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. libretexts.org The O-H BDE of a phenol is a critical parameter, particularly for its antioxidant activity, as it quantifies the ease of donating a hydrogen atom to a free radical. pan.olsztyn.pl DFT calculations have been shown to be reliable for predicting BDEs in substituted phenols. acs.orgpan.olsztyn.pl The calculation typically involves computing the enthalpies of the parent phenol, the resulting phenoxyl radical, and a hydrogen atom. researchgate.netlibretexts.org

The nature of the substituent at the para position significantly influences the O-H BDE. Electron-donating groups generally lower the BDE by stabilizing the resulting phenoxyl radical, whereas electron-withdrawing groups tend to increase it. acs.org The ethynyl group is generally considered to be a weak electron-withdrawing or sometimes a weakly electron-donating group depending on the electronic demand of the system, affecting the stability of the phenoxyl radical through both resonance and inductive effects. Studies on various para-substituted phenols have established a clear trend in BDEs. acs.orgmdpi.com

To illustrate the effect of different para-substituents on the O-H bond strength, the following table presents calculated BDE values for a selection of substituted phenols from the literature, determined using DFT methods.

| Substituent (X) | Calculated BDE (kcal/mol) at (RO)B3LYP/6-311++G(2df,2p) mdpi.com |

|---|---|

| -H | 88.0 |

| -CH₃ | 86.6 |

| -OCH₃ | 84.1 |

| -OH | 82.2 |

| -NH₂ | 80.8 |

| -F | 87.7 |

| -Cl | 87.5 |

| -CF₃ | 90.2 |

| -CN | 91.3 |

| -NO₂ | 91.4 |

Based on these trends, the ethynyl group's electronic character would place the O-H BDE of 4-ethynylphenol likely near that of unsubstituted phenol or slightly higher, depending on its net electron-withdrawing effect in the phenoxyl radical.

The Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, forming a cation. nih.gov It is a fundamental measure of a molecule's ability to act as an electron donor. A lower IP indicates that the molecule is more easily oxidized. Computational methods, ranging from DFT to more sophisticated approaches like Green's function-based GW methods, can predict both adiabatic (IPa, corresponding to the energy difference between the optimized neutral and cation) and vertical (IPv, where the cation retains the geometry of the neutral) ionization potentials. researchgate.netscm.com

The HOMO energy (EHOMO) from a DFT calculation is often used as a first approximation to the negative of the ionization potential, according to Koopmans' theorem, although more accurate methods account for electron relaxation in the cation. The substituent on the phenol ring affects the IP by altering the energy of the HOMO, which is typically localized on the phenyl ring and the oxygen atom. An electron-donating group will raise the HOMO energy and lower the IP, while an electron-withdrawing group will lower the HOMO energy and increase the IP.

The Proton Dissociation Enthalpy (PDE) is the enthalpy change associated with the deprotonation of the molecule in the gas phase (A-H → A⁻ + H⁺). It is a measure of the molecule's gas-phase acidity. A lower PDE indicates a stronger acid. PDE is closely related to the Proton Affinity (PA) of the corresponding anion (A⁻), which is the negative of the deprotonation reaction enthalpy.

DFT calculations provide a reliable means of computing PAs and PDEs. mdpi.com The calculation involves the optimized energies (and thermal corrections) of the neutral phenol and the corresponding phenoxide anion. mdpi.com Substituent effects play a crucial role in determining the acidity of phenols. Electron-withdrawing groups stabilize the resulting phenoxide anion through delocalization of the negative charge, thus lowering the PDE and increasing the acidity.

A study by Uddin et al. calculated the proton affinities for a series of para-substituted phenoxide ions using DFT. mdpi.com The results demonstrate a clear correlation between the electronic nature of the substituent and the stability of the anion.

| Substituent (X) | Calculated PA (kcal/mol) at B3LYP/6-311++G(2df,2p) mdpi.com |

|---|---|

| -H | 348.1 |

| -CH₃ | 350.2 |

| -OCH₃ | 349.4 |

| -OH | 347.1 |

| -NH₂ | 352.4 |

| -F | 343.3 |

| -Cl | 341.6 |

| -CF₃ | 335.7 |

| -CN | 333.1 |

| -NO₂ | 329.8 |

Given the electron-withdrawing nature of the cyano (-CN) and nitro (-NO₂) groups, which significantly lower the PA (increase acidity), the ethynyl group would be expected to lower the PA of the phenoxide ion compared to unsubstituted phenol, though likely to a lesser extent than strong withdrawing groups like -NO₂. This would make 4-ethynylphenol a stronger acid than phenol.

Proton Affinity (PA)

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction of a species M: M + H⁺ → MH⁺. For an anion like the 4-ethynylphenoxide ion, the proton affinity corresponds to the enthalpy change of its protonation to form neutral 4-ethynylphenol. This value is directly related to the gas-phase acidity of the parent phenol, which is the Gibbs free energy change for its deprotonation (ArOH → ArO⁻ + H⁺).

Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate proton affinities. The standard approach involves:

Optimizing the molecular geometries of the neutral phenol and its corresponding phenoxide anion using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculating the electronic energies and thermal corrections (to obtain enthalpy) for both optimized species.

The proton affinity is then derived from the energy difference between the products and reactants.

For 4-ethynylphenol, the electron-withdrawing nature of the para-ethynyl group is expected to increase the acidity of the phenolic proton compared to unsubstituted phenol. This is because the ethynyl group helps to stabilize the negative charge of the resulting phenoxide anion through resonance and inductive effects, making the deprotonation more favorable. Consequently, the gas-phase acidity of 4-ethynylphenol would be higher, and the proton affinity of its conjugate base, the 4-ethynylphenoxide anion, would be lower than that of the simple phenoxide anion.

Electron Transfer Enthalpies (ETE)

Electron Transfer Enthalpy (ETE) quantifies the energy change associated with the gain or loss of an electron. It is closely related to the concepts of Ionization Potential (IP) and Electron Affinity (EA).

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state.

These properties are crucial for understanding the redox behavior of a molecule and its potential use in electronic materials. Computational chemistry provides a direct route to these values. Using DFT, the IP and EA of 4-ethynylphenol can be estimated by calculating the energy differences between the neutral molecule and its charged counterparts:

IP ≈ E(cation radical) - E(neutral molecule)

EA ≈ E(neutral molecule) - E(anion radical)

Calculations for substituted phenols show that electron-donating groups tend to decrease the ionization potential, while electron-withdrawing groups, such as the ethynyl group in 4-ethynylphenol, are expected to increase it. This makes the molecule more resistant to oxidation compared to phenol. The electron-withdrawing nature of the ethynyl group also suggests that 4-ethynylphenol would have a more positive electron affinity than phenol, indicating a greater propensity to accept an electron. These calculations are vital in fields like materials science, where polymers of 4-ethynylphenol are considered for electronic applications. waseda.jp

Reaction Rate Constants Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms and predicting kinetic parameters, such as reaction rate constants. For reactions involving 4-ethynylphenol, like polymerization, cross-linking, or cycloadditions, computational methods can map out the entire potential energy surface. researchgate.netacs.org

The general methodology involves: